molecular formula C9H6BrFO B1523314 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 881189-73-7

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No. B1523314
M. Wt: 229.05 g/mol
InChI Key: AIVSTGKLEISXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6BrFO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of “7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is 229.05 . The compound contains bromine, fluorine, and oxygen atoms attached to a carbon backbone .


Physical And Chemical Properties Analysis

“7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is a solid substance at room temperature .

Scientific Research Applications

Enhanced Brightness Emission-Tuned Nanoparticles

  • Fischer, Baier, and Mecking (2013) described the use of bromo and fluoro compounds in the synthesis of enhanced brightness, emission-tuned nanoparticles. These nanoparticles exhibited bright fluorescence emission, crucial for applications in imaging and sensing. The study emphasizes the importance of heterodifunctional nature of polyfluorenes for achieving enduring fluorescence brightness in nanoparticles (Fischer, Baier, & Mecking, 2013).

Spectroscopic Investigation and Molecular Analysis

  • Polat et al. (2015) carried out theoretical and experimental studies on compounds including 7-bromoisatin, investigating their vibrational frequencies, thermodynamic, and electronic parameters. This research provides insights into the effects of substituents like fluoro and bromo on the crucial characteristics of these compounds, which is vital for understanding their chemical behavior and potential applications in various scientific fields (Polat et al., 2015).

Organic/Inorganic Semiconductor Hybrid Particles

  • De Roo et al. (2014) demonstrated the synthesis of functionalized polyfluorenes with a single end-group using bromo and fluoro compounds. These functionalized polyfluorenes were used as stabilizing ligands for high-temperature synthesis of cadmium selenide quantum dots, leading to the creation of hybrid particles. This research highlights the potential of bromo and fluoro derivatives in the development of advanced materials for semiconductor applications (De Roo et al., 2014).

Fluorescence Detection of Carboxylic Acids

  • Tsuchiya et al. (1982) utilized a bromo compound, 4-bromomethyl-7-acetoxycoumarin, as a fluorescence reagent in the high-performance liquid chromatography of carboxylic acids. This research is significant for its application in the sensitive detection of carboxylic acids, which are fundamental components in many biological and chemical processes (Tsuchiya et al., 1982).

Multifunctional Probe for Simultaneous Ions Detection

  • Zhao et al. (2019) developed a multifunctional chemosensor incorporating bromo and fluoro compounds for the simultaneous detection of various metal ions and l-phenylalanine in living cells and zebrafishes. This sensor is useful for biological and environmental monitoring (Zhao et al., 2019).

High-Performance Liquid Chromatography of Fluoropyrimidine Compounds

  • Yoshida et al. (1990) evaluated bromo derivatives for the detection of fluoropyrimidine compounds using chemiluminescence with high-performance liquid chromatography. This method provides a sensitive detection technique for these compounds, which are important in medicinal chemistry (Yoshida et al., 1990).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-bromo-4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVSTGKLEISXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701199
Record name 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

CAS RN

881189-73-7
Record name 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881189-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
Reactant of Route 5
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
Reactant of Route 6
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.